4-amino-N'-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 4-amino-5-methyl-1H-pyrazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-chlorophenyl)benzamide
- 2-amino-N-(4-chlorophenyl)benzamide
Uniqueness
4-amino-N’-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of a pyrazole ring and a carbohydrazide group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
81016-57-1 |
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Molecular Formula |
C11H12ClN5O |
Molecular Weight |
265.70 g/mol |
IUPAC Name |
4-amino-N'-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H12ClN5O/c1-6-9(13)10(16-14-6)11(18)17-15-8-5-3-2-4-7(8)12/h2-5,15H,13H2,1H3,(H,14,16)(H,17,18) |
InChI Key |
MGPGJJSIWBYTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NNC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
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